molecular formula C15H12ClN3O B1514600 4-{[(2-Chloroquinazolin-4-yl)methyl]amino}phenol CAS No. 827030-83-1

4-{[(2-Chloroquinazolin-4-yl)methyl]amino}phenol

Cat. No.: B1514600
CAS No.: 827030-83-1
M. Wt: 285.73 g/mol
InChI Key: JARWUXKDYXRIAO-UHFFFAOYSA-N
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Description

4-{[(2-Chloroquinazolin-4-yl)methyl]amino}phenol is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic aromatic organic compounds with a fused benzene and pyrimidine ring. This particular compound has a chloro group at the 2-position of the quinazoline ring and a phenol group attached to the nitrogen atom of the methylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-Chloroquinazolin-4-yl)methyl]amino}phenol typically involves multiple steps:

  • Starting Materials: : The synthesis begins with 2-chloroquinazolin-4-ylmethylamine and phenol.

  • Reaction Conditions: : The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. A base such as sodium hydroxide or potassium carbonate may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-{[(2-Chloroquinazolin-4-yl)methyl]amino}phenol can undergo various chemical reactions, including:

  • Oxidation: : The phenol group can be oxidized to form quinones.

  • Reduction: : The chloro group can be reduced to form an amino group.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at the chloro or methylamino positions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst are used.

  • Substitution: : Nucleophiles such as ammonia, amines, and alcohols are used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Quinones and hydroquinones.

  • Reduction: : 2-aminoquinazoline derivatives.

  • Substitution: : Various substituted quinazolines and amines.

Scientific Research Applications

4-{[(2-Chloroquinazolin-4-yl)methyl]amino}phenol has several applications in scientific research:

  • Chemistry: : It is used as a building block in the synthesis of more complex quinazoline derivatives.

  • Biology: : The compound and its derivatives are studied for their biological activity, including antimicrobial, antifungal, and anticancer properties.

  • Medicine: : It is investigated for its potential use in drug development, particularly in the treatment of various diseases.

  • Industry: : It is utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 4-{[(2-Chloroquinazolin-4-yl)methyl]amino}phenol exerts its effects involves interaction with molecular targets and pathways:

  • Molecular Targets: : The compound may bind to enzymes, receptors, or other proteins, altering their function.

  • Pathways: : It may affect signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

4-{[(2-Chloroquinazolin-4-yl)methyl]amino}phenol is compared with other similar compounds such as 2-chloroquinazolin-4-ylmethylamine and 7-chloroquinazolin-4-ol. Its uniqueness lies in the presence of the phenol group, which imparts different chemical and biological properties compared to its analogs.

List of Similar Compounds

  • 2-Chloroquinazolin-4-ylmethylamine

  • 7-Chloroquinazolin-4-ol

  • 2-(2-Chloroquinazolin-4-yl)acetamide

Properties

IUPAC Name

4-[(2-chloroquinazolin-4-yl)methylamino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O/c16-15-18-13-4-2-1-3-12(13)14(19-15)9-17-10-5-7-11(20)8-6-10/h1-8,17,20H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARWUXKDYXRIAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)Cl)CNC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40837099
Record name 4-{[(2-Chloroquinazolin-4-yl)methyl]amino}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40837099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827030-83-1
Record name 4-{[(2-Chloroquinazolin-4-yl)methyl]amino}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40837099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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